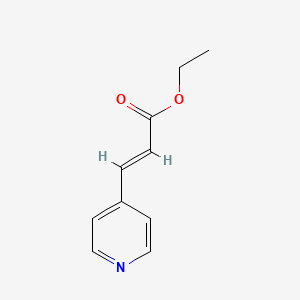

(E)-ethyl 3-(pyridin-4-yl)acrylate

Overview

Description

“(E)-ethyl 3-(pyridin-4-yl)acrylate” is a chemical compound with the molecular formula C10H11NO2 . It is also known by other names such as Ethyl 3-(pyridin-4-yl)acrylate and ethyl (2E)-3-(pyridin-4-yl)prop-2-enoate .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by various descriptors. The IUPAC name is ethyl (E)-3-pyridin-4-ylprop-2-enoate . The InChI representation is InChI=1S/C10H11NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-8H,2H2,1H3/b4-3+ . The Canonical SMILES is CCOC(=O)C=CC1=CC=NC=C1 and the Isomeric SMILES is CCOC(=O)/C=C/C1=CC=NC=C1 .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 177.20 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has no hydrogen bond donors and has 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 177.078978594 g/mol . The topological polar surface area is 39.2 Ų . The compound has 13 heavy atoms and has a formal charge of 0 . The complexity of the compound is 183 .

Scientific Research Applications

Synthesis and Chemical Characterization

(E)-ethyl 3-(pyridin-4-yl)acrylate has been utilized in the synthesis of novel compounds, demonstrating its versatility as a chemical precursor. For example, Sharma et al. (2016) reported its use in synthesizing N-substituted pyridin-2(1H)-one derivatives, which are important in pharmaceutical chemistry (Sharma et al., 2016). Similarly, Dhinakaran et al. (2016) demonstrated its application in the chemoselective synthesis of polysubstituted pyrroles and tetrahydropyridines, which are valuable in various chemical syntheses (Dhinakaran et al., 2016).

Use in Catalysis and Reaction Mechanisms

The compound has been involved in innovative chemical reactions. Xu et al. (2015) described a one-pot, three-component Wittig–SNAr approach using this acrylate, demonstrating its potential in creating kinetically favorable reactions (Xu et al., 2015).

Development of Novel Materials

In materials science, this compound has contributed to the development of new materials. Sakurai et al. (1992) used it to study the interactions in polymer blends, enhancing our understanding of materials engineering (Sakurai et al., 1992).

Role in Crystallography

The compound has also played a role in crystallography, aiding in the understanding of molecular structures. Zhao et al. (2016) synthesized a polymeric structure using (E)-3-(3-(carboxymethoxy)phenyl)acrylic acid and 3-(pyridin-4-yl)pyrazole, showcasing its utility in studying molecular architecture (Zhao et al., 2016).

Mechanism of Action

Target of Action

The primary target of (E)-Ethyl 3-(pyridin-4-yl)acrylate is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production.

Mode of Action

This compound acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction leads to a decrease in the energy supply within the cell, particularly in cells that rely heavily on glycolysis for energy production, such as cancer cells .

Biochemical Pathways

The compound primarily affects the glycolysis pathway . By inhibiting PFKFB3, it disrupts the balance of fructose 2,6-bisphosphate, a potent activator of phosphofructokinase-1 (PFK-1), the enzyme that controls the rate of glycolysis . This disruption leads to a decrease in glycolytic flux, thereby reducing the rate at which glucose is metabolized for energy production .

Result of Action

The inhibition of PFKFB3 by this compound leads to a reduction in glycolytic flux and glucose uptake . This results in a decrease in the energy supply within the cell, which can be particularly detrimental to cells that rely heavily on glycolysis for energy production, such as cancer cells . As a result, the compound is selectively cytostatic to transformed cells and can suppress the growth of established tumors .

Biochemical Analysis

Biochemical Properties

(E)-Ethyl 3-(pyridin-4-yl)acrylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions. Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage. These threshold effects are critical for determining the safe and effective dosage range for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via membrane transporters and subsequently bind to intracellular proteins that direct its distribution .

Properties

IUPAC Name |

ethyl (E)-3-pyridin-4-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-8H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZPCWYIRGIXJP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

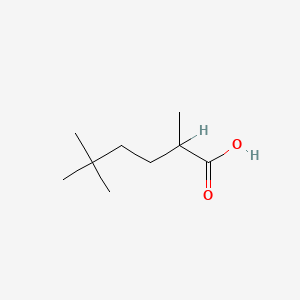

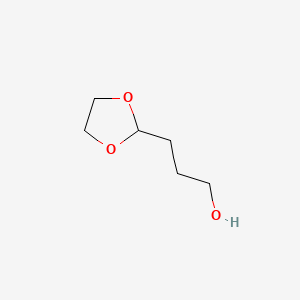

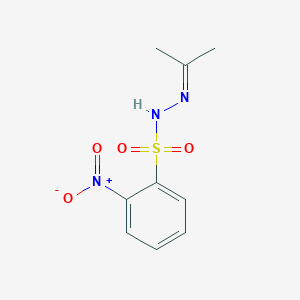

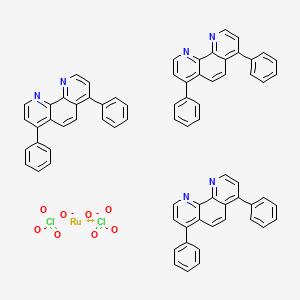

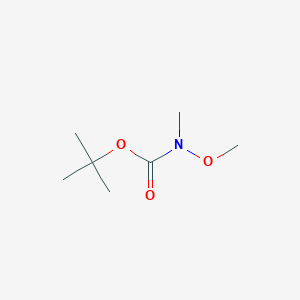

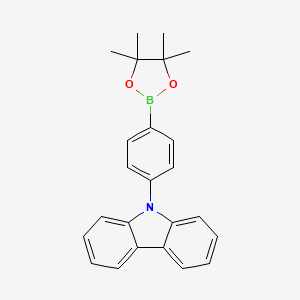

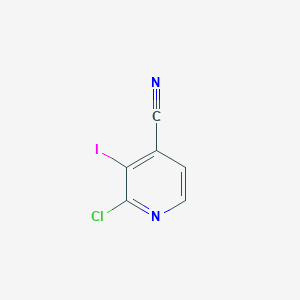

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride](/img/structure/B1354407.png)